(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid
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Overview
Description
(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are a key component in various drugs and biologically active agents . This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its five-membered ring structure, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid typically involves the reaction of 2-methylthiazole with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted thiazole compounds .
Scientific Research Applications
(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their function. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Isothiazole: An isomer with the sulfur and nitrogen atoms in different positions.
Uniqueness
(2-Methyl-1,3-thiazol-4-yl)methanesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-4-6-5(2-10-4)3-11(7,8)9/h2H,3H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELRLHIJJPWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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